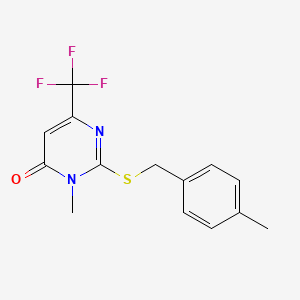

3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

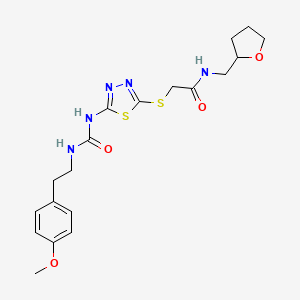

The compound "3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a derivative of pyrimidinone, which is a class of heterocyclic aromatic organic compounds. This particular derivative includes a trifluoromethyl group, a methylbenzylsulfanyl group, and a methyl group as substituents on the pyrimidinone ring. Pyrimidinones and their derivatives are known for a wide range of biological activities and are of interest in the development of pharmaceuticals and chemotherapeutic agents .

Synthesis Analysis

The synthesis of related 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally similar to the compound , involves a regioselective cyclocondensation reaction. This process uses 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones and nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions to yield products with various substituents, including methyl, aryl, alkyl, and benzyl groups .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of similar sulfanyl-substituted pyrimidines. Density Functional Theory (DFT) calculations help in assigning vibrational bands and understanding the molecular geometry. The negative electrostatic potential regions in these compounds are typically localized over electronegative groups like CN and CF3, indicating sites for electrophilic attack, while positive regions are localized around NH groups, suggesting sites for nucleophilic attack .

Chemical Reactions Analysis

A domino reaction involving a related compound, 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, with heterocyclic CH acids has been studied. This reaction leads to the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives, depending on the electrophilicity of the α-carbon atom of the CH acids involved .

Physical and Chemical Properties Analysis

The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, which are structurally related to the compound of interest, has been achieved through reactions with various reagents, yielding compounds with a range of physical and chemical properties. These derivatives display a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The properties of these compounds are confirmed through elemental analyses and spectroscopic methods .

Propiedades

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9-3-5-10(6-4-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKISWKXWRROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3019672.png)

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)